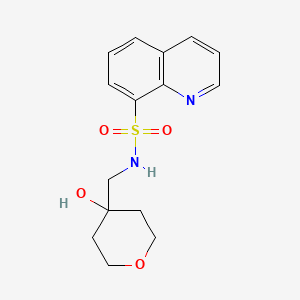

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-15(6-9-21-10-7-15)11-17-22(19,20)13-5-1-3-12-4-2-8-16-14(12)13/h1-5,8,17-18H,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPFIKOGILLOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline is then functionalized with the tetrahydro-2H-pyran moiety through a series of reactions, including cyclization and reduction processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology: N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its sulfonamide group is particularly relevant in the design of new antibiotics and chemotherapeutic drugs.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism by which N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The sulfonamide group, in particular, can inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Quinoline-8-Sulfonamide Derivatives

Quinoline-8-sulfonamide derivatives are broadly studied for their diverse pharmacological activities, including allosteric modulation of nicotinic acetylcholine receptors (nAChRs), anti-inflammatory effects, and enzyme modulation. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features and Pharmacological Properties of Selected Quinoline-8-Sulfonamide Derivatives

Impact of Substituents on Pharmacological Profiles

- Halogenated Aromatic Rings: In α7 nAChR modulators (e.g., 4BP-TQS, 4CP-TQS), bromine, chlorine, or iodine substitutions on the phenyl ring significantly alter activation kinetics. For example, 4BP-TQS (Br) exhibits slower desensitization compared to 4IP-TQS (I) .

- Oxygen-Containing Heterocycles: The 4-hydroxytetrahydro-2H-pyran group in the target compound introduces a hydroxyl moiety and a six-membered ether ring, likely enhancing water solubility compared to non-polar substituents (e.g., bromophenyl in 4BP-TQS). This could improve bioavailability in hydrophilic environments. In contrast, the 4-methoxyphenyl group in QS-3g provides moderate lipophilicity, balancing membrane permeability and target engagement in rheumatoid arthritis models .

Piperazine and Cyclic Amines :

- The cyclopropylmethyl piperazine group in CAS 1260075-17-9 contributes to crystalline stability and enzyme modulation (pyruvate kinase), with distinct salt forms (e.g., hydrochloride, phosphate) optimizing pharmacokinetics .

Biological Activity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by various research findings and data.

Chemical Structure

The compound features a quinoline scaffold linked to a sulfonamide group, which is known for its biological activity. The presence of the hydroxytetrahydro-2H-pyran moiety may contribute to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with quinoline and sulfonamide structures exhibit significant antibacterial properties. A study found that derivatives of quinoline were effective against various bacterial strains, suggesting that this compound may also possess similar activity.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 75 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study demonstrated that the compound inhibited the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways.

- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cell lines.

- Apoptosis Induction : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed.

- Molecular Docking Studies : The compound displayed strong binding affinity to targets involved in cancer progression, such as CXCR4 and HER2, indicating its potential as a chemotherapeutic agent.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The DPPH radical scavenging assay revealed that the compound effectively neutralizes free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 75 |

Case Studies

- Study on Anticancer Effects : In a study involving ovarian cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 30 µg/mL.

- Antibacterial Efficacy : A clinical trial assessed the efficacy of the compound against bacterial infections in patients with chronic wounds. The results indicated a marked improvement in wound healing and a reduction in bacterial load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.